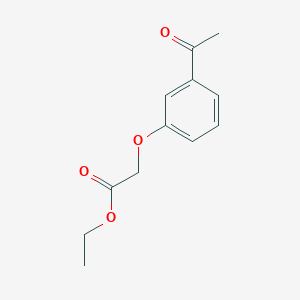

Ethyl 2-(3-acetylphenoxy)acetate

Description

Structural Context and Chemical Class within Aryloxyacetate Esters

Ethyl 2-(3-acetylphenoxy)acetate belongs to the broad class of aryloxyacetate esters. The core of this classification lies in the R-O-CH₂-COO-R' structure, where an aryl group (Ar) is connected to an acetate (B1210297) group through an ether linkage. In this specific compound, the aryl group is a phenyl ring substituted with an acetyl group (CH₃CO) at the meta-position (position 3). The acetate group is esterified with an ethanol (B145695) moiety, forming the ethyl ester.

The general properties of simple esters include a characteristic pleasant smell, lower boiling points than their parent carboxylic acids, and solubility in organic solvents. unacademy.comscienceready.com.auwikipedia.orglibretexts.org The presence of the polar carbonyl groups from both the ester and the acetyl functions, along with the ether linkage, imparts a moderate polarity to the molecule. scienceready.com.au

The position of the acetyl group on the phenyl ring is a critical structural feature. This compound is one of three structural isomers, with the others being the ortho- and para-substituted variants. This isomerism significantly influences the molecule's physical properties and chemical reactivity. For instance, the melting point of the ortho-isomer, Ethyl 2-(2-acetylphenoxy)acetate, is reported to be in the range of 46–48°C, while the meta-isomer exists as a liquid at room temperature. sigmaaldrich.com

Theoretical Significance and Potential for Advanced Chemical Inquiry

The multifunctionality of this compound makes it a theoretically significant compound for advanced chemical inquiry. Its structure offers several reactive sites, allowing for a diverse range of chemical transformations.

Reactivity of the Acetyl Group: The carbonyl of the acetyl group can undergo nucleophilic addition reactions. More significantly, the adjacent methyl protons are acidic and can be removed by a base to form an enolate. This enolate can then participate in crucial carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Claisen-Schmidt condensations. This reactivity is demonstrated in the para-isomer, which is used as a precursor in the synthesis of chalcones.

Aromatic Ring Substitution: The aromatic ring is susceptible to electrophilic aromatic substitution. The directing effects of the substituents—the ortho, para-directing ether group and the meta-directing acetyl group—would lead to complex regiochemical outcomes, offering a pathway to polysubstituted aromatic compounds.

Ester and Ether Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-(3-acetylphenoxy)acetic acid. cookechem.com This corresponding carboxylic acid is a useful reagent for synthesizing chalcones with potential antibacterial activity. cookechem.com The ether linkage is generally more stable but can be cleaved under harsh conditions.

Synthetic Intermediate: The compound serves as a versatile scaffold. The various functional groups can be modified sequentially to build more complex molecular architectures. For example, the acetyl group can be reduced to a secondary alcohol or oxidized, while the ester can be converted to an amide or other derivatives. The ortho-isomer is known to be a critical intermediate in the synthesis of benzofuran (B130515) derivatives.

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

The current body of published research on this compound is notably sparse. Much of the available information is derived from chemical supplier databases and by inference from studies on its structural isomers. sigmaaldrich.comfluorochem.co.uk

Research on the related isomers is more developed. For instance, Ethyl 2-(4-acetylphenoxy)acetate (the para-isomer) is recognized as a starting material for synthesizing acetic acid derivatives and propanoates. ontosight.aiprepchem.com The synthesis of its corresponding carboxylic acid, 4-acetylphenoxyacetic acid, is well-established and has been investigated for various biological activities. ontosight.ai Similarly, the synthesis of the ortho-isomer is well-documented, typically involving the alkylation of 2-acetylphenol with an ethyl haloacetate.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-acetylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-5-10(7-11)9(2)13/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEZRIFIGWXBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 3 Acetylphenoxy Acetate

Esterification Pathways of Substituted Phenoxyacetic Acids

The final step in one of the most common synthetic routes to Ethyl 2-(3-acetylphenoxy)acetate is the esterification of its corresponding carboxylic acid, (3-acetylphenoxy)acetic acid. This transformation can be achieved through several established methods.

Fischer Esterification Principles for Acetate (B1210297) Derivatives

Fischer-Speier esterification is a classic and fundamental acid-catalyzed reaction between a carboxylic acid and an alcohol. For the synthesis of this compound, this involves reacting (3-acetylphenoxy)acetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: This protonation converts a hydroxyl group into a good leaving group (water). The departure of a water molecule reforms the carbonyl group, now as a protonated ester.

Deprotonation: The final step is the deprotonation of the resulting species by a base (like water or another molecule of ethanol) to yield the final ester product and regenerate the acid catalyst.

To drive the reaction to completion and achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water as it is formed, often through azeotropic distillation. For instance, a similar synthesis of methyl p-acetylphenoxy-acetate is achieved by refluxing the parent acid in methanol (B129727) with sulfuric acid uakron.edu. The reaction of phenoxyacetic acid with ethanol and sulfuric acid is also a well-established procedure researchgate.netlibretexts.org.

Transesterification Strategies for Ethyl Ester Formation

Transesterification is another viable pathway for forming the ethyl ester. This process involves converting one type of ester into another by reaction with an alcohol. In this context, a different alkyl ester of (3-acetylphenoxy)acetic acid, such as the methyl ester, would be reacted with ethanol. The reaction is typically catalyzed by either an acid (like H₂SO₄) or a base (like sodium ethoxide, NaOEt).

The general reaction is: R-COOR' + R''-OH ⇌ R-COOR'' + R'-OH

For the target compound, this would be: Methyl (3-acetylphenoxy)acetate + Ethanol ⇌ this compound + Methanol

This method is particularly useful when the starting carboxylic acid is unstable or when a different ester form is more readily available. The reaction is also an equilibrium process, and driving it towards the desired ethyl ester often requires using a large excess of ethanol or removing the lower-boiling alcohol byproduct (methanol) by distillation organic-chemistry.orgresearchgate.net. The transesterification of β-keto esters, which share some structural similarities, is a well-developed transformation, highlighting the utility of this approach in organic synthesis researchgate.net.

Catalytic Approaches in Aryloxyacetate Ester Synthesis

Modern synthetic chemistry has introduced advanced catalytic methods to improve the efficiency of ester synthesis. For aryloxyacetates, the use of phase-transfer catalysis (PTC) and microwave irradiation offers significant advantages over traditional methods researchgate.net.

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) iodide), facilitate the reaction between reactants in different phases (e.g., a solid base and an organic substrate) ijirset.comijche.com. In the synthesis of aryloxyacetate esters via Williamson ether synthesis (see section 2.3), a PTC can transport the phenoxide anion from the solid or aqueous phase into the organic phase where it reacts with the ethyl haloacetate. This technique increases reaction rates, often allows for milder conditions, and can improve yields sacredheart.edu.

Microwave-assisted synthesis has also emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes by directly and efficiently heating the reactants ijirset.comorganic-chemistry.org. The combination of microwave heating and phase-transfer catalysis provides a rapid and high-yield method for synthesizing aryloxyacetates researchgate.net.

| Catalyst System | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | ||||

| K₂CO₃ | 15 h | 68% | Reflux | researchgate.net |

| Microwave + PTC | ||||

| K₂CO₃, PEG-600, DMF | 4 min | 95% | Microwave (200W) | researchgate.net |

This interactive table compares conventional heating with a combined microwave and phase-transfer catalyst approach for the synthesis of a model aryloxyacetate, demonstrating the significant improvement in reaction time and yield.

Introduction of the Acetyl Moiety via Acylation Reactions

An alternative synthetic strategy involves introducing the acetyl group onto a pre-formed ethyl phenoxyacetate (B1228835) molecule. The primary method for this transformation is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction uses an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) libretexts.orgmasterorganicchemistry.com.

The reaction mechanism involves the formation of a highly electrophilic acylium ion (CH₃C≡O⁺) from the reaction between the acylating agent and the Lewis acid. The aromatic ring of ethyl phenoxyacetate then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in an acetyl group being attached.

However, a significant challenge in this approach is regioselectivity. The phenoxyacetate group (-OCH₂COOEt) is an ortho-, para-directing group due to the activating nature of the ether oxygen. Therefore, Friedel-Crafts acylation of ethyl phenoxyacetate would be expected to yield primarily a mixture of ortho- and para-acetylated products. The desired meta-substituted product, this compound, would likely be formed in only minor amounts, if at all. This makes the Friedel-Crafts acylation of ethyl phenoxyacetate an inefficient route for specifically targeting the 3-acetyl isomer. A more strategically sound approach is to begin with a precursor that already contains the acetyl group in the correct position, such as 3-hydroxyacetophenone.

Formation of the Phenoxy Ether Linkage

The most direct and widely employed method for synthesizing this compound and its analogues is the Williamson ether synthesis francis-press.comontosight.ai. This reaction creates the crucial phenoxy ether linkage through a nucleophilic substitution (SN2) mechanism.

The synthesis begins with 3-hydroxyacetophenone. This phenol (B47542) is deprotonated by a base to form a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), displacing the halide ion to form the ether bond ontosight.ainumberanalytics.com.

Key Reaction Components:

Phenol: 3-hydroxyacetophenone

Base: A suitable base is required to deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) is commonly used, as are stronger bases like sodium hydride (NaH).

Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate serves as the source of the ethyl acetate moiety.

Solvent: Polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically preferred as they effectively solvate the cation without interfering with the nucleophile, thus accelerating the SN2 reaction francis-press.com.

The reaction is generally performed by stirring the phenol, base, and alkylating agent in the chosen solvent, often with heating under reflux, for several hours until completion is indicated by techniques like thin-layer chromatography (TLC).

Optimization of Synthetic Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of the reaction conditions, particularly for the Williamson ether synthesis step.

Key Optimization Parameters:

Choice of Base and Solvent: The combination of base and solvent is critical. Strong bases like NaH in aprotic polar solvents like DMF or DMSO can lead to high yields. However, the milder and less hazardous combination of K₂CO₃ in acetone is also highly effective and widely used researchgate.net.

Temperature: While many Williamson ether syntheses are run at elevated temperatures (reflux) to increase the reaction rate, optimization may involve finding the lowest effective temperature to minimize potential side reactions.

Catalysis: As mentioned in section 2.1.3, the use of phase-transfer catalysts can significantly improve reaction efficiency, especially in solid-liquid systems (e.g., solid K₂CO₃ in an organic solvent). PTCs enable the reaction to proceed at lower temperatures and with shorter reaction times ijirset.comsacredheart.edu.

Microwave Irradiation: This non-conventional energy source offers a major enhancement, often reducing reaction times from many hours to mere minutes and improving yields organic-chemistry.org. The combination of PTC and microwave heating is a state-of-the-art approach for optimizing this type of synthesis researchgate.net.

A study on the synthesis of related aryloxypropionates showed that a solvent-free reaction under microwave irradiation could be optimized to give high yields and short reaction times ijirset.com. Another investigation into the synthesis of 1-ethoxydodecane (B3193551) found optimal microwave parameters of 123°C for 3 minutes at 1000W, drastically improving efficiency over conventional reflux organic-chemistry.org. These findings underscore the potential for significant optimization in the synthesis of this compound.

| Parameter | Conventional Method | Optimized Method | Rationale for Improvement |

| Heating | Hot plate (reflux) | Microwave irradiation | Rapid, uniform, and direct heating reduces reaction time and byproducts. organic-chemistry.org |

| Catalyst | None | Phase-Transfer Catalyst (e.g., PEG-400, TBAB) | Facilitates transport of the nucleophile across phases, increasing reaction rate. ijirset.comijche.com |

| Solvent | Acetone, DMF | Minimal or no solvent (dry media) | Reduces waste and simplifies workup ("Green Chemistry"). researchgate.net |

| Reaction Time | 8-24 hours | 4-15 minutes | Microwave energy and catalysis dramatically accelerate the reaction rate. researchgate.netijirset.com |

This interactive table summarizes the comparison between conventional and optimized conditions for Williamson ether synthesis, highlighting modern approaches to improve efficiency and yield.

Influence of Temperature and Pressure on Reaction Efficiency

The efficiency of the Williamson ether synthesis is significantly influenced by reaction temperature, while pressure is typically a less critical parameter in standard laboratory-scale liquid-phase reactions.

Temperature

In the context of related ester synthesis, studies have shown that an optimal temperature exists to maximize yield. For instance, in the enzymatic synthesis of 2-phenylethyl acetate, temperature was identified as the most significant variable, with an optimal temperature of 57.8 °C. nih.gov For the synthesis of this compound, finding the optimal temperature is a balance between achieving a practical reaction rate and minimizing the formation of elimination byproducts.

Pressure

| Parameter | Effect on Reaction Efficiency | Rationale |

| Increasing Temperature | Increases reaction rate up to an optimal point. | Provides sufficient activation energy for the SN2 reaction. |

| Beyond the optimum, may decrease yield. | Promotes competing E2 elimination side reactions. numberanalytics.comlscollege.ac.in | |

| Pressure | Generally negligible effect in lab synthesis. | Liquid-phase reactions are largely incompressible. |

| Can be used to maintain solvent in liquid phase. | Relevant when reaction temperature exceeds the solvent's boiling point. |

Role of Catalysts and Reagents in Stereochemical Control

The concept of stereochemical control is not directly applicable to the synthesis of this compound because the molecule itself is achiral, lacking any stereocenters or elements of chirality. The Williamson ether synthesis proceeds via an SN2 mechanism, which would result in an inversion of configuration if the alkylating agent possessed a chiral center at the reaction site. numberanalytics.com However, the electrophile used here, ethyl bromoacetate, is achiral.

Bases: The choice of base is critical for the initial deprotonation of 3-acetylphenol. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Potassium carbonate is a milder base that is often sufficient and easier to handle, while sodium hydride is a very strong, non-nucleophilic base that ensures complete and irreversible deprotonation. youtube.com

Phase-Transfer Catalysts: In industrial syntheses or biphasic systems, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide or crown ethers (e.g., 18-crown-6) are often employed. lscollege.ac.in These catalysts help transport the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved, thereby increasing the reaction rate. lscollege.ac.in

Rate-Enhancing Catalysts: If a less reactive alkylating agent like an alkyl chloride is used, the reaction rate can be significantly improved by adding a catalytic amount of a soluble iodide salt (e.g., NaI or KI). byjus.com The iodide ion undergoes a Finkelstein reaction with the alkyl chloride to generate a more reactive alkyl iodide in situ, which is then more readily attacked by the phenoxide. lscollege.ac.in In some cases, silver compounds like silver oxide (Ag₂O) may be used to assist in the departure of the halide leaving group by coordinating to it. byjus.combrainly.com

Enzymatic Catalysis in Related Systems: While not reported for this specific achiral molecule, enzymatic catalysis is a powerful tool for achieving high stereochemical control in the synthesis of related chiral esters. Lipases, for example, are often used for the kinetic resolution of racemic alcohols or for the asymmetric esterification of prochiral substrates. nih.gov For instance, the lipase (B570770) Novozym® 435 has been successfully used to catalyze transesterification reactions with high predictability, which could be applied to produce enantiomerically enriched phenoxyacetate derivatives if a chiral alcohol or acid were used. nih.govscirp.org

Reaction Mechanisms and Pathways of Ethyl 2 3 Acetylphenoxy Acetate

Hydrolysis Mechanisms of Aryloxyacetate Esterslibretexts.org

The hydrolysis of aryloxyacetate esters like Ethyl 2-(3-acetylphenoxy)acetate, which involves the cleavage of the ester bond, can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis Kinetics and Intermediateslibretexts.org

Acid-catalyzed hydrolysis of esters is a reversible process that reaches an equilibrium. libretexts.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgresearchgate.net This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiacetal. researchgate.net A proton is then transferred from the attacking water molecule to the alkoxy group (-OR), making it a better leaving group (an alcohol). libretexts.org Finally, the carbonyl double bond reforms, and the alcohol is eliminated, yielding a carboxylic acid and regenerating the acid catalyst. libretexts.orgyoutube.com To favor the hydrolysis products, a large excess of water is typically used to shift the equilibrium. libretexts.orgchemistrysteps.com

The kinetics of acid-catalyzed ester hydrolysis, such as that of ethyl acetate (B1210297), often follow first-order kinetics. youtube.com The rate of this reaction is dependent on the concentration of the ester and the acid catalyst.

Base-Mediated Hydrolysis Pathways

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgjkchemical.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.orgnumberanalytics.com This intermediate then collapses, eliminating the alkoxide ion (-OR) as the leaving group and forming a carboxylic acid. libretexts.org The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. libretexts.orgchemistrysteps.com An acid workup is necessary in a subsequent step to convert the carboxylate salt back into the carboxylic acid. jkchemical.com

Oxidation Reactions and Metabolic Transformation Pathwaysnumberanalytics.com

The acetyl group and the phenoxyacetate (B1228835) moiety of this compound can undergo oxidation. Strong oxidizing agents can convert the acetyl group into a carboxylic acid.

In a biological context, the metabolism of compounds containing ester and acetyl groups involves several transformation pathways. Ester hydrolysis is a key metabolic reaction. numberanalytics.com The biotransformation of drugs and other foreign compounds in the body is categorized into Phase I and Phase II reactions. openaccessjournals.com Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups. openaccessjournals.com The cytochrome P450 enzyme system is a major player in Phase I oxidation reactions. openaccessjournals.com

Specifically for acetate, which would be formed from the hydrolysis of the ester, it can be metabolized in the body. Ethanol (B145695), for instance, is metabolized to acetaldehyde (B116499) and then to acetate. nih.gov This acetate can then enter the tricarboxylic acid (TCA) cycle for oxidation. nih.gov The oxidation of acetate can also lead to the production of adenosine. nih.gov The metabolic pathway can involve the conversion of acetate to acetyl-CoA, which can then be used for the synthesis of fatty acids and cholesterol or enter the Krebs cycle. nih.govresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Phenyl Ringmasterorganicchemistry.com

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The general mechanism for EAS involves a two-step process:

Formation of a carbocation intermediate: The aromatic ring, acting as a nucleophile, attacks the electrophile. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate called an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This intermediate is stabilized by resonance. cureffi.org

Restoration of aromaticity: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.comlibretexts.org

The substituents already present on the benzene ring influence the position of the incoming electrophile. The acetyl (-COCH3) and the oxyacetate (-OCH2COOEt) groups on this compound are both deactivating groups, meaning they make the ring less reactive towards electrophilic attack compared to benzene. The acetyl group is a meta-directing group, while the ether-containing oxyacetate group is an ortho-, para-directing group. The final substitution pattern will be determined by the interplay of these directing effects.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) to the ring, typically requiring a Lewis acid catalyst like FeBr3 or AlCl3. libretexts.orgcureffi.org

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. cureffi.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. makingmolecules.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. cureffi.org

Reduction Chemistry of Acetyl and Ester Carbonyl Moietiesmasterorganicchemistry.com

Both the acetyl and the ester carbonyl groups in this compound can be reduced.

The ester group can be reduced to two alcohols by strong reducing agents like lithium aluminum hydride (LiAlH4). harvard.edulibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon. libretexts.org This initially forms an aldehyde intermediate which is then further reduced to a primary alcohol. libretexts.org The alkoxy part of the ester is converted into a separate alcohol molecule. libretexts.org It is important to note that sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters. libretexts.org However, a milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to reduce the ester to an aldehyde, and the reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. libretexts.orgmasterorganicchemistry.com

The acetyl group, which is a ketone, can also be reduced to a secondary alcohol. Both LiAlH4 and NaBH4 can effectively carry out this transformation. To selectively reduce the ester in the presence of the ketone, one might need to use a protecting group for the ketone. wikipedia.org Conversely, to selectively reduce the ketone, the milder NaBH4 could be used as it does not typically reduce esters. libretexts.org

Thermal Decomposition Pathways and Productslibretexts.org

The thermal decomposition of esters like ethyl acetate primarily yields acetic acid and ethylene (B1197577). researchgate.net This process is a type of pyrolysis. Studies on the thermal degradation of acetate-containing compounds have shown that at temperatures between 150-250 °C, products such as acetic acid and water can be formed. marquette.edu At higher temperatures (above 250-300 °C), further decomposition can lead to the formation of carbon dioxide and acetone (B3395972). marquette.edu The presence of different metals can influence the decomposition products, with some promoting the formation of acetone through a process called ketonization. marquette.edu

For this compound, thermal decomposition would likely involve the breakdown of the ester linkage, potentially forming 3-acetylphenoxyacetic acid and ethylene. Further heating could lead to the decomposition of the side chains and the aromatic ring itself, generating a complex mixture of smaller molecules.

Interactive Data Table: Summary of Reactions

| Reaction Type | Reagents/Conditions | Products |

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H2SO4), Water | 3-Acetylphenoxyacetic acid, Ethanol |

| Base-Mediated Hydrolysis | Base (e.g., NaOH, KOH), Water | Sodium 3-acetylphenoxyacetate, Ethanol |

| Oxidation (Acetyl group) | Strong oxidizing agent (e.g., KMnO4) | 3-(Carboxyphenoxy)acetic acid ethyl ester |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2/FeBr3, HNO3/H2SO4) | Substituted phenyl ring derivative |

| Reduction (Ester) | LiAlH4 | 2-(3-(1-Hydroxyethyl)phenoxy)ethanol, Ethanol |

| Reduction (Ester to Aldehyde) | DIBAL-H, low temperature | 2-(3-Acetylphenoxy)acetaldehyde |

| Reduction (Acetyl group) | NaBH4 or LiAlH4 | Ethyl 2-(3-(1-hydroxyethyl)phenoxy)acetate |

| Thermal Decomposition | High Temperature | 3-Acetylphenoxyacetic acid, Ethylene, and other degradation products |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for separating ethyl 2-(3-acetylphenoxy)acetate from reaction mixtures and for assessing its purity. These methods are based on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample is first vaporized and introduced into the GC column. The separation is based on the compound's boiling point and affinity for the stationary phase. coresta.orgujpronline.com

Once separated, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum serves as a molecular fingerprint, allowing for confident identification. The fragmentation pattern is compared against spectral libraries, such as the one maintained by the National Institute of Standard and Technology (NIST), for confirmation. jocpr.com The retention time in the GC provides an additional layer of identification. jocpr.com For quantitative analysis, the area of the chromatographic peak is proportional to the amount of the compound present. jocpr.com

Key fragments observed in the mass spectrum of a related compound, ethyl 2-(3-acetylphenoxy)pyridine-4-carboxylate, which shares structural similarities, include the molecular ion peak [M]⁺ at m/z 285.1, a fragment corresponding to the loss of the ethoxy group (–OCH₂CH₃) at m/z 240.0, and an acetylphenoxy fragment at m/z 105.0. While specific fragmentation data for this compound is not detailed in the provided results, the principles of fragmentation would be similar.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile or thermally sensitive compounds like this compound. cipac.org The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. sielc.com

For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. cipac.org The peak area of the analyte in the sample is then used to determine its concentration. researchgate.net HPLC is also highly effective for impurity profiling, capable of separating and detecting even trace amounts of byproducts or degradation products. wiley-vch.de The choice of column, mobile phase composition (often a mixture of water and an organic solvent like acetonitrile), flow rate, and detector wavelength are critical parameters that are optimized for each analysis. sielc.com For instance, a common mobile phase might consist of acetonitrile (B52724) and water, with detection performed using a UV detector at a specific wavelength. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing rich information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). pressbooks.pub Each unique proton or group of equivalent protons in this compound will produce a distinct signal in the ¹H NMR spectrum. libretexts.org

For a related compound, ethyl 2-(2-acetylphenoxy)acetate, characteristic chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃) are observed. The aromatic protons appear as a multiplet, the methylene (B1212753) protons of the ester group appear as a singlet at 4.72 ppm, and the acetyl methyl protons appear as a singlet at 2.72 ppm. For this compound, one would expect a similar pattern, with the aromatic protons showing a splitting pattern indicative of their substitution on the benzene (B151609) ring. The ethyl group of the ester would present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons due to coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.3 - 7.5 | Multiplet | 4H |

| Methylene (-OCH₂-) | ~4.4 | Quartet | 2H |

| Acetyl Methyl (-COCH₃) | ~2.6 | Singlet | 3H |

| Ethyl Methyl (-CH₃) | ~1.4 | Triplet | 3H |

Note: The predicted chemical shifts are based on analogous structures and general principles of ¹H NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Connectivity

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will typically produce a single sharp signal in the broadband-decoupled ¹³C NMR spectrum. libretexts.org The chemical shift of each carbon is dependent on its hybridization and electronic environment. libretexts.org

Generally, sp³-hybridized carbons absorb in the range of 0-90 ppm, while sp²-hybridized carbons, including aromatic and carbonyl carbons, absorb further downfield (110-220 ppm). libretexts.org Carbonyl carbons are particularly distinct and appear at the low-field end of the spectrum (160-220 ppm). libretexts.org

For the related compound ethyl 2-(2-acetylphenoxy)acetate, the ketonic carbonyl carbon (C=O) appears at δ 199.6 ppm, and the ester carbonyl carbon (C=O) is at δ 168.1 ppm. Similar shifts would be expected for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl | ~170 |

| Acetyl Carbonyl | ~198 |

| Aromatic Carbons | 110 - 160 |

| Methylene Carbon (-OCH₂-) | ~61 |

| Acetyl Methyl Carbon (-COCH₃) | ~27 |

| Ethyl Methyl Carbon (-CH₃) | ~14 |

Note: The predicted chemical shifts are based on analogous structures and general principles of ¹³C NMR spectroscopy. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule. huji.ac.ilmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org In the COSY spectrum of this compound, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. princeton.edu Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal of the carbon it is attached to on the other axis. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). princeton.edu HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For example, correlations would be expected from the acetyl methyl protons to the acetyl carbonyl carbon and the adjacent aromatic carbon.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific molecular vibrations. In the analysis of this compound, the IR spectrum provides definitive evidence for its key structural components: the ester and ketone carbonyl groups, the ether linkage, and the aromatic ring.

The presence of two distinct carbonyl groups is a hallmark of the molecule's IR spectrum. The ester carbonyl (C=O) stretching vibration is expected to appear in the range of 1755–1735 cm⁻¹, a characteristic region for saturated esters. The acetyl group's ketone carbonyl stretch typically absorbs at a lower frequency, generally around 1685 cm⁻¹, due to conjugation with the aromatic ring.

Another key feature is the "Rule of Three" for esters, which refers to a pattern of three strong absorption bands. nih.gov The first is the aforementioned C=O stretch. The other two are strong C-O stretching bands. The stretching of the C-O bond between the carbonyl carbon and the ether oxygen (C(=O)-O) is anticipated around 1250-1200 cm⁻¹, while the stretching of the O-C bond of the ethyl group (O-CH₂) is expected in the 1100–1030 cm⁻¹ region. nih.gov

Vibrations associated with the benzene ring also provide valuable structural information. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600–1450 cm⁻¹ region. Furthermore, C-H stretching vibrations from the aromatic ring are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations can indicate the substitution pattern on the ring.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ester | 1755 - 1735 |

| C=O Stretch | Acetyl Ketone | ~1685 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Asymmetric Stretch | Ester (C(=O)-O) | 1250 - 1200 |

| C-O Stretch | Ether (Ar-O-CH₂) | ~1250 |

| C-O Stretch | Ester (O-CH₂) | 1100 - 1030 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₁₂H₁₄O₄, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M]⁺). The expected monoisotopic mass is 222.0892 g/mol .

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a unique pattern that serves as a molecular fingerprint and aids in structural elucidation. The fragmentation of esters and ketones follows predictable pathways. nih.gov

The molecular ion peak for this compound would be observed at an m/z of 222. The fragmentation process would likely involve several key cleavages. A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion. Another typical pathway is the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if sterically feasible, or the loss of the entire ethyl group.

The primary fragmentation pathways anticipated for this compound are:

Loss of the ethoxy group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•CH₂CH₃, 45 Da), resulting in a prominent fragment ion at m/z 177.

Formation of the acetylphenoxy cation: Cleavage of the ether bond could lead to the formation of a 3-acetylphenoxy fragment.

Formation of the acetyl cation: A characteristic fragment for acetyl-substituted compounds is the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often the base peak in the spectrum. researchgate.net

Loss of the acetyl group: Cleavage of the bond between the acetyl group and the aromatic ring would result in a fragment from the loss of 43 Da from the molecular ion.

Elucidating these fragmentation pathways provides robust confirmation of the connectivity of the atoms within the molecule. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 222 | [C₁₂H₁₄O₄]⁺• | Molecular Ion ([M]⁺•) |

| 177 | [C₉H₉O₃]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 149 | [C₈H₅O₃]⁺ | Loss of ethyl group and subsequent rearrangement |

| 135 | [C₇H₇O₂]⁺ | Fragment corresponding to the phenoxyacetate (B1228835) moiety |

| 43 | [C₂H₃O]⁺ | Acetyl cation ([CH₃CO]⁺) |

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in the crystallographic databases, analysis of similar aromatic esters and phenoxyacetate derivatives provides insight into the expected structural features. nih.govresearchgate.net Should single crystals of the compound be obtained, X-ray diffraction analysis would yield crucial data. researchgate.nettandfonline.comiucr.org

The analysis would reveal the planarity of the phenyl ring and the orientation of the acetyl and ethyl acetate (B1210297) substituents relative to it. It is common for aromatic esters to exhibit specific packing motifs driven by noncovalent interactions such as C-H···O hydrogen bonds and π–π stacking interactions, which influence the physical properties of the solid material. iucr.orgmdpi.com Studies on related phenoxyacetic acid derivatives have detailed how intermolecular hydrogen bonding and other weak interactions dictate the formation of complex three-dimensional networks. mdpi.com

The crystallographic data would be presented in a standardized format, including the parameters of the unit cell, the crystal system, and the space group. This information provides an unambiguous confirmation of the molecular structure in the solid state.

Table 3: Crystallographic Parameters Obtainable from X-ray Diffraction Analysis

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between bonded atoms and the angles they form. |

| Torsion Angles | Describes the conformation of the molecule, such as the rotation around single bonds. |

| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, and other non-covalent interactions governing the crystal packing. |

Computational and Theoretical Investigations of Ethyl 2 3 Acetylphenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.netresearchgate.netchemrxiv.orglookchem.comresearchgate.netresearchgate.netunipd.it

Quantum chemical calculations are fundamental to predicting the electronic properties that govern a molecule's stability, reactivity, and interactions. researchgate.net These methods, which include Density Functional Theory (DFT) and Ab Initio techniques, are used to model the behavior of electrons within a molecule, providing a quantitative understanding of its chemical nature. unipd.it

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations can determine the optimized molecular geometry, electronic properties, and energetic profile of Ethyl 2-(3-acetylphenoxy)acetate.

Molecular Geometry: DFT methods are used to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. For the related compound, ethyl N-(2-acetylphenyl)oxalamate, geometry optimizations were performed at the B3LYP/6-31G(d,p) level of theory. researchgate.net Similar calculations for this compound would predict bond lengths, bond angles, and dihedral angles, revealing the preferred spatial orientation of the acetyl and ethyl acetate (B1210297) groups relative to the phenyl ring.

Electronic Properties: Key electronic properties are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

For the structural isomer, ethyl 2-(4-aminophenoxy)acetate, DFT calculations determined the HOMO and LUMO energies to be -5.2648 eV and -0.2876 eV, respectively, resulting in an energy gap of 4.9808 eV. mdpi.com The distribution of these orbitals showed they were primarily located over the aromatic π-system. mdpi.com Similar calculations for this compound would be expected to show the influence of the electron-withdrawing acetyl group on the electronic landscape.

Energetics and Reactivity Descriptors: DFT calculations also yield various quantum chemical parameters that describe a molecule's reactivity. researchgate.netresearchgate.net These descriptors, such as electronegativity (χ), chemical hardness (η), softness (σ), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Data based on calculations for ethyl 2-(4-aminophenoxy)acetate. mdpi.com

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. They are valuable for benchmarking DFT results and for systems where DFT may not perform well. For instance, complete basis set (CBS) methods, a type of high-level ab initio calculation, have been used to study the hydrolysis of ethyl acetate to confirm results obtained from DFT. ukm.my Such methods could be applied to this compound to provide a highly accurate characterization of its electronic structure.

Molecules with rotatable bonds, like this compound, exist as a population of different conformers. Conformational analysis aims to identify the stable conformers and map the energy landscape associated with rotations around single bonds. libretexts.org

Molecular Dynamics Simulations for Conformational Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and interactions with the surrounding environment, such as a solvent. mdpi.comaps.org An appropriate force field (like AMBER or CHARMM) is used to describe the forces between atoms.

For this compound, an MD simulation would place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and calculate the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories provides insights into:

Conformational Flexibility: How the molecule flexes and changes its shape in solution.

Solvent Effects: How solvent molecules arrange around the solute and how these interactions stabilize different conformations. The Integral Equation Formalism Polarized Continuum Model (IEF-PCM) is a computational approach used to study the effect of solvent polarity on molecular properties. nih.gov

Hydrogen Bonding: The formation and breaking of transient hydrogen bonds with protic solvents.

In studies of similar compounds, MD simulations have been used to assess the stability of ligand-protein complexes by calculating root mean square deviations (RMSD) and root mean square fluctuations (RMSF) over the simulation time. mdpi.com

Reaction Pathway Modeling and Transition State Characterizationchemrxiv.org

Computational methods can model the entire pathway of a chemical reaction, identifying the structures of intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For the hydrolysis of ethyl acetate, DFT calculations have been used to model the one-step reaction mechanism with a water molecule. researchgate.net The calculations successfully located the transition state structure and determined the activation energy. researchgate.netnih.gov For this compound, similar modeling could be applied to study its hydrolysis or other reactions. This involves:

Locating the Transition State (TS): Using algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Frequency Analysis: Confirming the TS by ensuring it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the TS to ensure it connects to the correct reactants and products. nih.gov

This type of modeling is invaluable for understanding reaction mechanisms and predicting reaction rates.

In Silico Prediction of Molecular Interactions and Potential Biological Targetsresearchgate.net

In silico methods are used to predict how a molecule might interact with biological macromolecules, such as proteins or nucleic acids. nih.govfrontiersin.org This is a key step in drug discovery and toxicology.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org A scoring function is used to estimate the binding affinity, typically in kcal/mol. For this compound, docking studies could screen a library of proteins to identify potential biological targets. For example, in a study of parsley-derived compounds, molecular docking was used to evaluate binding to the androgen receptor as a potential mechanism for anti-alopecia activity. tjnpr.org

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a molecule's biological activity. A pharmacophore model for this compound could be developed and used to search for proteins that have complementary binding sites.

These predictive studies can generate hypotheses about the molecule's mechanism of action and guide further experimental investigation into its biological effects. chemrxiv.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kashanu.ac.ir This approach is instrumental in the rational design of new, more potent analogs of a lead compound, such as this compound, by identifying the key molecular features that govern its activity.

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, it becomes possible to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery.

A typical QSAR study involves the following steps:

Data Set Selection: A series of analogs of this compound with experimentally determined biological activities (e.g., enzyme inhibition, antimicrobial activity) is compiled. This set is usually divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to develop a mathematical equation that relates the biological activity to the most relevant molecular descriptors. kashanu.ac.ir

Model Validation: The predictive ability of the QSAR model is rigorously assessed using the test set and various statistical metrics.

For the design of analogs of this compound, a hypothetical QSAR study might explore modifications at various positions of the molecule, such as the acetyl group, the phenoxy ring, and the ethyl ester. The goal would be to understand how these modifications influence the desired biological activity.

Hypothetical QSAR Study for Analogs of this compound

To illustrate the process, consider a hypothetical series of analogs where substituents are varied on the phenyl ring. The biological activity, for instance, could be inhibitory concentration (IC50) against a specific enzyme.

A QSAR model could be developed to correlate the IC50 values with various molecular descriptors. The resulting equation might take the following form:

log(1/IC50) = β0 + β1 * (Descriptor 1) + β2 * (Descriptor 2) + ... + ε

Where:

log(1/IC50) is the biological activity.

β0, β1, β2 are the regression coefficients.

Descriptor 1, Descriptor 2, etc., are the molecular descriptors.

ε is the error term.

Table 1: Hypothetical Analogs of this compound and their Biological Activity

| Compound ID | Substituent (R) | Experimental pIC50 | Predicted pIC50 |

| 1 | H | 5.20 | 5.15 |

| 2 | 4-Cl | 5.85 | 5.90 |

| 3 | 4-CH3 | 5.40 | 5.35 |

| 4 | 4-NO2 | 6.10 | 6.15 |

| 5 | 4-OH | 5.60 | 5.55 |

| 6 | 3,4-diCl | 6.30 | 6.25 |

Table 2: Relevant Molecular Descriptors for the Hypothetical QSAR Model

| Descriptor | Description | Importance |

| LogP | Lipophilicity | Influences membrane permeability and binding to hydrophobic pockets of the target protein. |

| Hammett's Constant (σ) | Electronic effect of substituent | Describes the electron-donating or electron-withdrawing nature of the substituent, affecting electronic interactions with the target. |

| Molar Refractivity (MR) | Steric bulk of substituent | Relates to the volume of the substituent and can influence how well the analog fits into the binding site. |

| Dipole Moment | Polarity | Affects the overall polarity of the molecule and its interaction with polar residues in the binding site. |

| Topological Polar Surface Area (TPSA) | Polarity and H-bonding capacity | Important for predicting transport properties and interactions with polar receptor sites. |

Based on the hypothetical data, a QSAR model could reveal, for example, that electron-withdrawing substituents on the phenyl ring and optimal lipophilicity are crucial for enhanced activity. This insight would guide the design of new analogs. For instance, if the model indicates that a smaller, electron-withdrawing group at the 4-position is beneficial, new analogs with substituents like -CN or -CF3 could be proposed for synthesis and testing.

The iterative process of QSAR modeling, synthesis, and biological testing allows for the systematic optimization of the lead compound, ultimately leading to the discovery of more potent and selective analogs of this compound.

Mechanistic Studies of Biological Activity in Vitro Models

Enzyme Inhibition Kinetics and Mechanisms

The ability of a compound to inhibit specific enzymes is a cornerstone of its therapeutic potential. While detailed enzyme inhibition kinetic data for Ethyl 2-(3-acetylphenoxy)acetate is not extensively documented, studies on structurally related molecules provide valuable insights. For instance, a series of hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have been investigated for their tyrosinase inhibitory activity. nih.gov

One of the most potent compounds in this series, a competitive inhibitor, demonstrated remarkable efficacy with an IC50 value significantly lower than the standard, kojic acid. nih.gov Another derivative from the same study was identified as a mixed-type inhibitor. nih.gov The kinetic parameters for these inhibitors, determined through Lineweaver-Burk and Dixon plots, underscore the potential of the acetylphenyl moiety in enzyme binding and inhibition. nih.gov

Similarly, a chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, which shares the phenoxyacetate (B1228835) ester structure, has been shown to inhibit cholinesterases and glutathione (B108866) S-transferase (GST). The inhibition constants (Ki) for this compound were determined to be 14.19 ± 2.15 µM for GST, 11.13 ± 1.22 µM for acetylcholinesterase (AChE), and 8.74 ± 0.76 µM for butyrylcholinesterase (BChE). nih.gov These findings suggest that phenoxyacetate derivatives bearing an acetyl group could be promising candidates for enzyme-targeted drug discovery. A graphical method for analyzing enzyme kinetics is a crucial tool in determining these parameters and identifying the type of inhibition. nih.gov

Table 1: Enzyme Inhibition Data for Analogs of this compound

| Compound/Analog Class | Target Enzyme | Inhibition Type | IC50 / Ki |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (Compound 5c) nih.gov | Tyrosinase | Competitive | IC50 = 0.0089 µM |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (Compound 5d) nih.gov | Tyrosinase | Mixed-type | IC50 = 8.26 µM |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate nih.gov | Acetylcholinesterase (AChE) | Not Specified | Ki = 11.13 ± 1.22 µM |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate nih.gov | Butyrylcholinesterase (BChE) | Not Specified | Ki = 8.74 ± 0.76 µM |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate nih.gov | Glutathione S-transferase (GST) | Not Specified | Ki = 14.19 ± 2.15 µM |

Modulation of Specific Cellular Pathways in Isolated Cell Lines

The biological effects of a compound are often mediated through its influence on specific cellular signaling pathways. Research into phenoxyacetate derivatives suggests their potential to modulate key cellular cascades. For example, a novel AMP-activated protein kinase (AMPK) agonist, Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl] acetate (B1210297) (TMPA), has been shown to ameliorate lipid accumulation in HepG2 cells and primary hepatocytes by activating the AMPK pathway. semanticscholar.org This pathway is a central regulator of cellular energy homeostasis.

Furthermore, studies on acetate, a simple carboxylate, have demonstrated its ability to reduce the proliferation of colon cancer cell lines (HT29 and HCT116) by modulating mitochondrial function. researchgate.net Acetate treatment was found to decrease glycolysis while increasing oxygen consumption and reactive oxygen species (ROS) levels. researchgate.net While these findings are for a simpler molecule, they highlight the potential for acetate-containing compounds to influence fundamental cellular metabolic pathways. The NF-κB pathway, a critical regulator of inflammatory responses and cell survival, is another potential target for modulation by various compounds. google.com

Investigation of Antimicrobial Efficacy in Laboratory Microbial Cultures

The search for new antimicrobial agents is a continuous effort in the face of growing antibiotic resistance. While specific data on the antimicrobial efficacy of this compound is scarce, studies on related compounds suggest potential activity. Phenoxyacetic acid derivatives, in general, have been reported to possess antimicrobial properties. researchgate.net For instance, certain Schiff bases derived from 2-formyl-phenoxy acetic acid have demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli, with efficacy comparable to the standard drug ampicillin. researchgate.net

It is important to note that many studies investigate the antimicrobial properties of crude "ethyl acetate extracts" from various natural sources, which contain a mixture of compounds. ontosight.ainih.gov The activity of such extracts cannot be attributed to a single chemical entity without further fractionation and testing. However, research on synthetic flavonoids, which can share structural motifs with phenoxyacetates, has identified specific compounds with significant inhibitory activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Exploration of Antiviral Activity in Controlled Cellular Assays

The antiviral potential of phenoxyacetate derivatives has been explored, though with mixed results. A study on substituted phenoxy acetic acid-derived pyrazolines found that none of the synthesized compounds exhibited specific antiviral activity. nih.gov In contrast, a series of 1-thia-4-azaspiro[4.5]decan-3-ones, for which methyl phenoxyacetate was a starting material in their synthesis, showed inhibitory activity against human coronavirus 229E replication. semanticscholar.org However, the final active compounds are structurally distinct from simple phenoxyacetates.

More recently, ester derivatives of N4-hydroxycytidine (NHC) based on various carboxylic acids, including phenoxyacetic acid, have been synthesized and evaluated for their anti-coronavirus activity. mdpi.com An ester derivative of NHC based on 3-methyl phenoxyacetic acid demonstrated high activity in inhibiting the replication of coronaviruses. mdpi.com This highlights the potential of the phenoxyacetate moiety as a component in the design of novel antiviral prodrugs. As with antimicrobial studies, it is crucial to distinguish between the activity of a specific synthetic compound and that of a crude extract. researchgate.net

Antiproliferative Activity Assessment in Specific Cancer Cell Lines

The evaluation of antiproliferative activity is a key step in the discovery of new anticancer agents. While direct data for this compound is limited, studies on closely related compounds have shown promising results. For example, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which contain the acetylphenyl group, have demonstrated structure-dependent antiproliferative activity against lung adenocarcinoma A549 cells, as well as drug-sensitive and multidrug-resistant small cell lung cancer cell lines (H69 and H69AR). nih.govmdpi.com Notably, certain oxime and carbohydrazide (B1668358) derivatives from this series exhibited low micromolar activity, surpassing that of the standard chemotherapeutic agent cisplatin. nih.gov

Furthermore, 2-(2-phenoxyacetamido)benzamides have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. nih.gov The most active compounds in this series induced a G0-G1 phase cell cycle arrest and apoptosis in K562 human chronic myelogenous leukemia cells. nih.gov The cytotoxic effects of ethyl acetate extracts of various plants have also been reported against cell lines such as HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma), though the specific active components were not always identified as a single phenoxyacetate derivative. nih.gov

Table 2: Antiproliferative Activity of Analogs of this compound

| Compound/Analog Class | Cancer Cell Line(s) | Activity (IC50 / Effect) |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (Oxime derivatives 21 & 22) nih.gov | A549 (Lung Adenocarcinoma) | IC50 values in the low micromolar range, more potent than cisplatin. |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (Carbohydrazide derivatives 25 & 26) nih.gov | A549 (Lung Adenocarcinoma) | Low micromolar activity, more potent than cisplatin. |

| 2-(2-phenoxyacetamido)benzamides nih.gov | K562 (Chronic Myelogenous Leukemia) | G0-G1 cell cycle arrest and apoptosis induction. |

| Ethyl acetate extract of Elephantopus mollis nih.gov | HepG2 (Liver Carcinoma) | EC50 = 9.38 ± 0.43 µg/mL |

| 1,2,4-triazole-chalcone compounds (Compound 10o) researchgate.net | SW620 (Colon Cancer) | IC50 = 21.55 µM |

| 1,2,4-triazole-chalcone compounds (Compound 10q) researchgate.net | A549 (Non-small Cell Lung Cancer) | IC50 = 25.58 µM |

Advanced Applications in Chemical Research

Role as a Precursor or Intermediate in Complex Organic Synthesis

The utility of Ethyl 2-(3-acetylphenoxy)acetate as an intermediate is well-established in the synthesis of complex organic molecules, particularly heterocyclic compounds which form the backbone of many pharmaceutical agents. The presence of the ketone, ether, and ester functionalities allows for a variety of chemical transformations.

Research has shown that the core structure of this compound is a valuable scaffold for building diverse heterocyclic systems. For instance, related acetylphenyl derivatives are employed in the synthesis of quinolinones and chromenones. The reactivity of the acetyl group allows for condensation reactions and the formation of new rings. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification and amidation reactions to introduce new functional moieties.

The compound serves as a critical intermediate in the creation of benzofuran (B130515) derivatives, which are explored for their potential as antimicrobial agents and dopamine (B1211576) receptor ligands. Furthermore, intermediates with a quinazolin-4-one moiety are synthesized using precursors like ethyl chloroacetate (B1199739), which shares the reactive acetate (B1210297) functionality, highlighting the synthetic potential of this class of compounds. nih.gov Such intermediates are pivotal in the synthesis of N-substituted and other heterocyclic compounds. nih.gov The synthesis of various biologically active heterocyclic scaffolds is often based on multifunctional precursors like N-(4-acetylphenyl)-2-chloroacetamide, demonstrating the importance of the acetylphenyl group in medicinal chemistry. uea.ac.uk Related compounds are also utilized as precursors for other bioactive molecules, including those used in the preparation of peptide nucleic acid (PNA) monomers.

The chemical reactivity of this compound allows it to participate in a range of reactions, making it a versatile precursor.

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid | |

| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Alcohol | |

| Heterocyclic Synthesis (via related precursors) | Reaction with anthranilic acid and phenyl isothiocyanate followed by ethyl chloroacetate | Quinazolin-4-one derivatives | nih.gov |

| Ester Hydrolysis | Acid or base catalysis | Carboxylic Acid (2-(3-acetylphenoxy)acetic acid) |

Development of Chemical Probes and Fluorescent Tags

The development of fluorescent probes for imaging and sensing is a significant area of chemical biology. The design of these probes often relies on fluorophores whose optical properties change in response to specific analytes or environmental conditions. While direct applications of this compound as a fluorescent probe are not extensively documented, its structural components are found in many fluorescent molecules.

A fluorescent probe's function is typically based on a recognition unit linked to a signaling unit (a fluorophore). The acetylphenoxy group within this compound can be considered a potential building block for such probes. The aromatic ring and carbonyl group form a conjugated system that can be extended or modified to create a fluorophore. For example, naphthalimide-based fluorescent dyes, known for their excellent photophysical properties, can be functionalized to act as sensors. ekb.eg The spectral properties of such dyes are often sensitive to solvent polarity and their molecular environment. ekb.eg

The general strategy for creating fluorescent probes involves designing molecules that can specifically target organelles or detect certain ions or molecules. mdpi.comrsc.org For instance, probes have been developed to detect metal ions like Zn²⁺ or reactive oxygen species within specific cellular compartments like mitochondria or the endoplasmic reticulum. mdpi.comrsc.org These probes often feature heterocyclic structures or moieties that can interact with the target analyte, leading to a change in fluorescence. mdpi.com

Derivatives of this compound could potentially be developed into fluorescent probes through several synthetic modifications:

Extension of Conjugation: The acetyl group can be used as a reactive handle to build larger, more conjugated systems, a common feature of many fluorophores.

Introduction of Recognition Moieties: The phenyl ring or the acetate group could be functionalized with specific binding sites for metal ions, anions, or biomolecules.

Cyclization Reactions: The compound could serve as a precursor for creating heterocyclic systems known to have fluorescent properties, such as coumarins or quinolones.

Research into nicotinonitrile derivatives has shown that these compounds can exhibit strong fluorescence and high thermal stability, making them suitable for applications in organic light-emitting devices and as molecular switches. researchgate.net This demonstrates that relatively simple aromatic precursors can be converted into sophisticated fluorescent materials.

Exploration in Material Science as a Monomer or Polymer Modifier

In material science, there is a continuous search for new monomers and polymer additives that can impart specific properties such as improved thermal stability, optical characteristics, or biocompatibility. The bifunctional nature of this compound gives it potential for exploration in this field.

While not a conventional monomer itself, it can be chemically modified to introduce a polymerizable group. For example, the acetyl group could be reduced to an alcohol, which could then be esterified with a group like acryloyl chloride to produce a vinyl-type monomer. Copolymers of vinyl acetate with functionalized propenoates have been synthesized, and their thermal properties studied, indicating the utility of such ester-containing monomers. chemrxiv.org The resulting copolymers often exhibit decomposition in multiple steps, reflecting their complex structure. chemrxiv.org

Alternatively, this compound could function as a chain transfer agent or a modifier in polymerization processes. The ester and ketone functionalities could also be used to graft the molecule onto existing polymer backbones, thereby modifying the surface properties or reactivity of the material. Acetic acid derivatives are known to act as polymer modifiers. vulcanchem.com

The exploration of 2-ethyl-2-oxazoline (B78409) as a monomer for cationic ring-opening polymerization to produce biocompatible polymers is a case in point. wikipedia.org This highlights how relatively simple organic molecules can serve as fundamental building blocks for advanced polymers with applications in the biomedical field, such as in drug delivery systems. wikipedia.orgnih.gov The functional side chains in these polymers are crucial for their properties and applications. nih.gov Similarly, the acetylphenoxy group in this compound could introduce specific functionalities into a polymer structure. Additives are frequently used in polymer compositions to enhance properties like heat stability, UV resistance, or to reduce coloration. google.com

Application in Catalysis as a Ligand or Promoter

In homogeneous catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Ligands containing oxygen donor atoms are common in a wide range of catalytic transformations. This compound possesses two potential coordination sites: the ether oxygen and the two oxygen atoms of the ester group. These sites could allow it to act as a ligand for various transition metals.

While specific studies detailing the use of this compound as a primary ligand are not prominent, the principles of coordination chemistry suggest its potential. For example, related compounds are noted for their potential use as ligands in coordination chemistry. The coordination of a ligand to a metal center can modulate its electronic properties and steric environment, thereby fine-tuning its catalytic behavior. researchgate.net

The development of catalysts for specific reactions, such as the oxidation of phenol (B47542) or the hydrogenation of ketones, often involves screening various metal-ligand combinations. orientjchem.orgresearchgate.net For instance, the catalytic activity of copper(II) complexes in phenol oxidation is dependent on the nature of the coordinating ligand. orientjchem.org In some systems, ligands can facilitate electron transfer between the metal ion and the substrate. orientjchem.org Similarly, secondary phosphine (B1218219) oxides (SPOs) have been shown to be effective bifunctional ligands in catalysis, where the oxygen atom participates in the reaction mechanism. ehu.es

The field of homogeneous catalysis has seen extensive use of phosphine ligands, but there is growing interest in ligands with other donor atoms. nih.gov The use of additives, which can sometimes act as secondary ligands or promoters, is also a common strategy in cross-electrophile coupling and other reactions. acs.org Given its structure, this compound could potentially serve as a bidentate or even tridentate ligand, depending on the metal center and reaction conditions, making it an interesting candidate for screening in new catalytic applications.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The synthesis of phenoxyacetic acid derivatives traditionally involves methods that may not align with modern principles of green chemistry. researchgate.net Future research should prioritize the development of environmentally benign synthetic pathways for Ethyl 2-(3-acetylphenoxy)acetate. This involves exploring alternatives to conventional methods that often require harsh catalysts or generate significant waste.

Key areas for investigation include:

Solvent-Free Reactions: Inspired by solvent-free methods for producing other esters, protocols for this compound could be developed to reduce volatile organic compound (VOC) emissions and simplify purification. jetir.org

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for related phenoxyacetic acid derivatives, offering a more energy-efficient approach. researchgate.net

Sustainable Catalysts: Research into recyclable, non-toxic catalysts, such as metal-loaded montmorillonite (B579905) clays, could replace more hazardous traditional catalysts. jetir.org